N-ethyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-ethyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone-derived acetamide with a complex heterocyclic scaffold. Its structure integrates a thieno[3,2-d]pyrimidinone core substituted with a 2-methylphenyl group at position 3, an ethyl-methylphenyl acetamide moiety at position 2 via a sulfanyl linker, and a 4-oxo functional group. This compound is hypothesized to exhibit bioactivity due to structural similarities with kinase inhibitors and antimicrobial agents . The sulfanylacetamide bridge and substituted aromatic rings are critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence solubility and target binding .
Properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-26(18-10-7-8-16(2)14-18)21(28)15-31-24-25-19-12-13-30-22(19)23(29)27(24)20-11-6-5-9-17(20)3/h5-14H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSARWKITHCVJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. The biological activity of this compound stems from its structural features, which may influence its interaction with biological targets. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thienopyrimidine core and a sulfanyl group. The molecular formula is , with a molecular weight of 449.59 g/mol. The structure can be analyzed for its potential interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including those similar to this compound. For instance:
- Inhibition Zones : Compounds within this class have shown varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds against gram-positive and gram-negative bacteria were reported to be between 125 µg/mL and 250 µg/mL, indicating moderate antibacterial activity .
Cytotoxicity
Cytotoxicity assays have been performed to assess the safety profile of the compound. Preliminary results suggest that while some derivatives exhibit cytotoxic effects at higher concentrations, they also show selectivity towards cancer cell lines compared to normal cells.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and proliferation.
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound may bind to specific protein targets involved in cell signaling pathways.
Case Studies
A few case studies highlight the biological activity of compounds in this class:
- Study on Antimicrobial Efficacy :
-
Cytotoxicity in Cancer Research :
- In vitro studies demonstrated that certain derivatives led to apoptosis in cancer cell lines at concentrations lower than those toxic to normal cells.
- This selectivity suggests potential for development as anticancer agents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The thieno[3,2-d]pyrimidin-4-one scaffold undergoes nucleophilic substitution at position 2 (sulfanyl group) and positions 3/5 (methyl substituents).
Key Reactions:
-
Replacement of the Sulfanyl Group :
The sulfanyl (-S-) linker is susceptible to displacement by nucleophiles such as amines or alcohols. For example: -
Methyl Group Functionalization :
The 3-(2-methylphenyl) substituent can undergo oxidation to introduce hydroxyl or carbonyl groups:Reaction conditions: 70°C, 6 h .
Table 1: Substitution Reactions and Outcomes
Oxidation of the Sulfanyl Bridge
The -S- group is prone to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions:
Reaction Pathway:
-
Sulfoxide Formation : Achieved with 30% H₂O₂ in acetic acid at 25°C for 2 h (yield: 92% ) .
-
Sulfone Formation : Requires excess H₂O₂ at 50°C for 6 h (yield: 85% ).
Hydrolysis of the Acetamide Group
The N-ethyl-N-(3-methylphenyl)acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis:
-
Conditions: 12 M HCl, 100°C, 8 h (yield: 70% ).
Basic Hydrolysis:
-
Conditions: 2 M NaOH, 70°C, 4 h (yield: 82% ).
Condensation Reactions
The acetamide nitrogen participates in condensation with aldehydes or ketones to form Schiff bases:
Example Reaction:
-
Yields: 60–75% depending on the aldehyde.
Cyclization Reactions
The compound can undergo intramolecular cyclization to form fused heterocycles:
Thieno-Triazolopyrimidine Formation:
Under reflux with hydrazine hydrate:
Electrophilic Aromatic Substitution
The aromatic rings (3-methylphenyl and 2-methylphenyl) undergo nitration or halogenation:
Nitration:
-
Conditions: 0°C, 2 h (yield: 55% ).
Photochemical Reactions
UV irradiation induces C-S bond cleavage in the sulfanyl bridge:
-
Reaction time: 3 h (yield: 40% ).
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-methylphenyl group in the target compound may enhance lipophilicity and membrane permeability relative to the nitro group in the 4-nitrophenyl analog .
- Bioactivity : The dichlorophenyl analog in demonstrated antimicrobial activity (MIC = 6.25 µg/mL against S. aureus), while nitrophenyl derivatives are associated with tyrosine kinase inhibition .
Spectroscopic and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as coupling acetamide derivatives with thienopyrimidinone intermediates. For example, describes a similar thioacetamide synthesis via nucleophilic substitution (e.g., reacting sulfanyl intermediates with activated acetamide chlorides). Yield optimization can be achieved by:
- Temperature control : Maintaining 60–80°C during coupling steps to balance reactivity and side-product formation.
- Catalyst use : Employing DMAP or triethylamine to enhance nucleophilicity .
- Purification : Recrystallization from DMSO/ethanol mixtures improves purity (mp 230°C–232°C, as in ).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- 1H NMR : Focus on aromatic protons (δ 7.2–7.8 ppm for substituted phenyl groups) and sulfanyl-linked CH2 (δ ~4.1 ppm). highlights NHCO resonance at δ 10.10 ppm, critical for confirming acetamide connectivity .
- Mass Spectrometry : Monitor [M+H]+ peaks (e.g., m/z 344.21 in ) and isotopic patterns for halogenated analogs.
- Elemental Analysis : Match calculated vs. observed C, N, S percentages (e.g., C: 45.29% observed vs. 45.36% calculated in ) to confirm purity .
Q. How can researchers resolve discrepancies in crystallographic data during structure determination?
- Methodological Answer : Use SHELX programs (e.g., SHELXL2016) for refinement, leveraging twin-law detection for handling twinned crystals. notes SHELX’s robustness in resolving high-resolution or twinned macromolecular data. For small molecules, adjust parameters like "TWIN" and "BASF" to refine fractional contributions .
Advanced Research Questions
Q. What strategies are effective for analyzing intramolecular interactions and conformational stability in this compound’s crystal lattice?
- Methodological Answer :
- Hydrogen Bond Analysis : Identify N–H⋯N/O interactions stabilizing folded conformations. reports intramolecular N–H⋯N bonds (2.10–2.25 Å) in similar acetamide-pyrimidine systems.
- Torsion Angle Adjustments : Use PLATON to calculate dihedral angles between aromatic rings (e.g., 42.25°–67.84° in ), which influence packing efficiency .
- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H⋯π interactions) using CrystalExplorer to predict stability under thermal stress .
Q. How can researchers address contradictions in biological activity data when evaluating structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Studies : Compare binding modes of thienopyrimidinone scaffolds with target enzymes (e.g., kinase inhibitors). suggests pyridine derivatives exhibit activity via H-bonding with catalytic lysine residues.
- Meta-Analysis : Cross-reference bioassay data from analogs (e.g., ’s sulfanylphenyl derivatives) to identify substituent-dependent trends (e.g., methyl groups enhancing lipophilicity).
- In Vitro Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities, resolving discrepancies from indirect assays .
Q. What experimental design principles optimize the synthesis of analogs with modified sulfanyl or acetamide moieties?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to variables like reaction time, solvent polarity, and stoichiometry. highlights flow-chemistry approaches for rapid parameter screening (e.g., Omura-Sharma-Swern oxidation optimization).
- High-Throughput Techniques : Use automated platforms for parallel synthesis of analogs (e.g., varying 2-methylphenyl to 4-fluorophenyl groups) .
- Green Chemistry Metrics : Monitor E-factors; replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) for sustainable scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
